molecular formula C7H8N4O2 B3047877 5,6-Diamino-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 146830-75-3

5,6-Diamino-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3047877
CAS No.: 146830-75-3
M. Wt: 180.16 g/mol
InChI Key: XRDGFNFUJLSBAK-UHFFFAOYSA-N
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Description

5,6-Diamino-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both amino and alkyne functional groups, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 5,6-diaminouracil derivatives with propargyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

5,6-Diamino-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer or antiviral agent.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism by which 5,6-Diamino-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione exerts its effects is largely dependent on its interactions with biological targets. The amino groups can form hydrogen bonds with enzymes or receptors, while the alkyne group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages. These interactions can modulate the activity of enzymes or disrupt the function of nucleic acids, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5,6-Diaminouracil: Lacks the alkyne group, making it less versatile for chemical modifications.

    3-Propynyluracil: Lacks the amino groups, reducing its potential for hydrogen bonding interactions.

    5,6-Diamino-2,4-dihydroxypyrimidine: Similar structure but different functional groups, leading to different reactivity and applications.

Uniqueness

5,6-Diamino-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both amino and alkyne groups, which provide a wide range of chemical reactivity and potential applications. This dual functionality makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

5,6-diamino-3-prop-2-ynyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-2-3-11-6(12)4(8)5(9)10-7(11)13/h1H,3,8-9H2,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDGFNFUJLSBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C(=C(NC1=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448753
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-3-(2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146830-75-3
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-3-(2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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